5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
Description
5-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring two distinct aromatic substituents: a 3-methylphenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1 of the tetrazole ring. The 3-methylphenyl group contributes electron-donating effects, while the 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing properties, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c1-10-4-2-5-11(8-10)14-19-20-21-22(14)13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLZTXEKLDJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS: 338411-61-3) is a compound that belongs to the class of tetraazoles, characterized by its unique structural features including a trifluoromethyl group and a methylphenyl moiety. This compound has attracted attention in various fields such as pharmaceuticals and agrochemicals due to its potential biological activities and chemical properties.
- Molecular Formula : C15H11F3N4
- Molar Mass : 304.27 g/mol
- Boiling Point : Approximately 428.2 °C (predicted)
- Density : 1.34 g/cm³ (predicted)
- pKa : 0.27 (predicted)
Synthesis
The synthesis of this tetraazole typically involves the cycloaddition of azides with nitriles to form the tetraazole ring, followed by the introduction of the trifluoromethyl group through radical trifluoromethylation methods. These synthetic routes can be optimized for industrial applications using continuous flow synthesis techniques to enhance yield and purity .
The biological activity of this compound has been investigated in several studies, revealing various mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake .
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
- The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Cancer Cell Line Studies :
- In vitro assays on human breast cancer cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with 50 µM of the compound.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-methylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole | Lacks trifluoromethyl group | Moderate antimicrobial activity |
| 1-(3-trifluoromethylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole | Contains trifluoromethyl group | Enhanced anticancer properties |
The unique combination of the trifluoromethyl group and tetraazole ring in this compound contributes to its distinctive biological activities compared to similar compounds.
Comparison with Similar Compounds
Key Structural Attributes:
- Molecular Formula : Estimated as C₁₆H₁₂F₃N₄ (molecular weight ≈ 317.3 g/mol).
- Substituent Effects :
Structural Analogues and Substituent Variations
The compound is compared below with structurally related tetrazoles and heterocyclic derivatives (Table 1):
Table 1: Comparative Analysis of Tetrazole Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The 3-(trifluoromethyl)phenyl group in the target compound and analogues (e.g., ) enhances metabolic stability and acidity of the tetrazole N–H bond, making it suitable for coordination chemistry.
- Electron-Donating Groups (EDGs) : The 3-methylphenyl group in the target compound provides moderate EDG effects, improving solubility compared to halogenated analogues (e.g., chloromethyl in ).
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole?
Methodological Answer: The compound can be synthesized via condensation of substituted aryl hydrazines with carbonyl intermediates. A typical procedure involves reacting 3-methylphenylhydrazine with 3-(trifluoromethyl)benzaldehyde under acidic conditions, followed by cyclization with sodium nitrite in acetic acid. Key parameters include:
- Temperature control : Maintain <60°C to avoid side reactions.
- Catalyst optimization : Use HCl (1M) for protonation of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields >85% purity .
Q. Q2. How can the molecular structure of this tetraazole derivative be characterized experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Use SHELXL (via SHELX suite) for structure refinement . Critical steps:
- Crystal growth : Slow evaporation from ethanol at 4°C.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 2θ range 5–55°.
- Validation : Confirm dihedral angles between tetraazole and phenyl rings (typically 15–25° for optimal π-π stacking) .
Q. Q3. What spectroscopic techniques are essential for verifying the compound’s identity and purity?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
- FT-IR : Confirm N–H stretching (3200–3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS (m/z 323.09 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. Q4. How can computational modeling predict the reactivity of this compound?
Methodological Answer: Employ density functional theory (DFT) (B3LYP/6-311++G(d,p)) to:
- Calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.5 eV, indicating moderate electrophilicity).
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., trifluoromethyl group as electron-deficient).
- Validate with experimental XRD data to ensure conformational accuracy .
Q. Q5. What strategies mitigate contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Solubility variations : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation.
- Assay interference : Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) for IC50 validation.
- Structural analogs : Compare with 5-(4-fluorophenyl) analogs to isolate substituent effects (e.g., trifluoromethyl enhances lipophilicity) .
Q. Q6. How can structure-activity relationships (SAR) guide optimization for antimicrobial applications?
Methodological Answer: Key SAR findings:
- Substituent position : 3-Trifluoromethylphenyl enhances membrane permeability (LogP ~3.2).
- Tetraazole ring : Modulating N-substitution (e.g., methyl vs. ethyl) alters binding to bacterial efflux pumps.
- Experimental design :
Q. Q7. What are the challenges in analyzing crystallographic data for this compound?
Methodological Answer: Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
